5-methyl-5,8-diazaspiro[3.5]nonane

Medicinal Chemistry Scaffold Hopping Bioisostere

Choose 5-methyl-5,8-diazaspiro[3.5]nonane as a rigid [3.5] spirocyclic building block. This saturated diamine locks nitrogen vectors into orthogonal orientations, overcoming entropic penalties of flexible piperazines. Essential for lead optimization targeting S1R (Ki=13 nM), KRAS G12C (patented), ATX (Roche) or PARP-1 (IC50=12.6 nM).

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1550730-34-1
Cat. No. B6227845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-5,8-diazaspiro[3.5]nonane
CAS1550730-34-1
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CCNCC12CCC2
InChIInChI=1S/C8H16N2/c1-10-6-5-9-7-8(10)3-2-4-8/h9H,2-7H2,1H3
InChIKeyUSODSUHAPJYOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5,8-diazaspiro[3.5]nonane (CAS 1550730-34-1): Chemical Profile and Scaffold Utility


5-Methyl-5,8-diazaspiro[3.5]nonane (C8H16N2, MW: 140.23 g/mol) is a saturated spirocyclic diamine featuring a rigid [3.5] ring junction that locks two nitrogen-containing rings into a mutually orthogonal orientation. This scaffold serves as a conformationally constrained bioisostere of piperazine, a privileged motif in medicinal chemistry [1]. The compound is primarily utilized as a synthetic building block and fragment for lead discovery, with the N-methyl group providing a defined vector for further functionalization or modulation of basicity and lipophilicity [2].

5-Methyl-5,8-diazaspiro[3.5]nonane vs. Simple Piperazines and Linear Diamines: Why Scaffold Geometry Dictates Selectivity


Simple piperazine or linear diamine alternatives lack the rigid, three-dimensional orientation of the nitrogen lone pairs and substituents imposed by the [3.5] spirocyclic junction. This conformational constraint is a critical determinant of target binding, particularly for shallow or geometrically demanding pockets like those in GPCRs, ion channels, and protein-protein interaction interfaces [1]. Substituting 5-methyl-5,8-diazaspiro[3.5]nonane with a more flexible piperazine analog can lead to a significant loss in binding affinity or a complete inversion of functional activity due to entropic penalties and altered vector presentation [2].

Quantitative Differentiation of 5-Methyl-5,8-diazaspiro[3.5]nonane: A Comparative Evidence Guide for Medicinal Chemistry


Rigidified Piperazine Bioisostere: Conformational Restriction Drives Target Engagement

The 5,8-diazaspiro[3.5]nonane core, of which 5-methyl-5,8-diazaspiro[3.5]nonane is a key derivative, acts as a conformationally locked piperazine bioisostere. In direct comparisons of matched molecular pairs, replacing a flexible piperazine ring with a 5,8-diazaspiro[3.5]nonane scaffold can alter the exit vector of the basic amines by approximately 60-90 degrees and restrict the N-N distance to a fixed range (~2.8-3.0 Å), compared to the variable ~2.4-3.8 Å range accessible to piperazine. This geometric pre-organization can translate to a >10-fold improvement in binding affinity (ΔpKi > 1) for targets with defined amine-amine distances [1].

Medicinal Chemistry Scaffold Hopping Bioisostere

Sigma Receptor (S1R) Ligand Scaffold: Comparative Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives

The 2,7-diazaspiro[3.5]nonane scaffold, a close regioisomer of the 5,8-series, has been quantitatively validated as a privileged core for sigma-1 receptor (S1R) ligands. Compound 5b (AB21), a 2,7-diazaspiro[3.5]nonane derivative, demonstrated a Ki of 13 nM for S1R, whereas its diazabicyclo[4.3.0]nonane analog exhibited markedly lower affinity (Ki = 102 nM). This ~8-fold difference in binding affinity (ΔpKi = 0.9) underscores the specific importance of the [3.5] spirocyclic geometry for high-affinity S1R engagement [1]. The 5-methyl-5,8-diazaspiro[3.5]nonane scaffold provides an alternative regioisomeric starting point for exploring this established pharmacophore.

Neuroscience Sigma Receptor GPCR

PARP-1 Inhibition: Potency Achievable with 5,8-Diazaspiro[3.5]nonane-Containing Analogs

Derivatives of the 5,8-diazaspiro[3.5]nonane scaffold have been evaluated as PARP-1 inhibitors. In a series of compounds, the 5,8-diazaspiro[3.5]nonane-containing analog 10e demonstrated an IC50 of 12.6 nM against PARP-1, while a closely related analog 10a showed a 2.7-fold lower potency with an IC50 of 33.9 nM . This demonstrates that the 5,8-diazaspiro[3.5]nonane core is compatible with high-affinity PARP-1 inhibition and that subtle modifications around this core can be used to tune potency.

Oncology PARP Inhibitor DNA Repair

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Binding: A Defined Baseline for Selectivity Profiling

5-Methyl-5,8-diazaspiro[3.5]nonane itself has been profiled for binding to human PPARγ. In a competitive binding assay, the compound exhibited negligible affinity with an IC50 > 50,000 nM (>50 μM) [1]. This quantitative baseline is critical for medicinal chemistry campaigns where PPARγ activity is an off-target liability. This low affinity stands in contrast to many other small molecule fragments or building blocks which can exhibit promiscuous binding.

Metabolic Disease Nuclear Receptor PPARγ

Patent-Validated Scaffold for KRAS G12C and Autotaxin (ATX) Inhibitor Programs

The diazaspiro[3.5]nonane core, including its 5-methyl and 5,8-diaza variants, is explicitly claimed in patent literature as a key scaffold for two high-value drug targets: KRAS G12C and Autotaxin (ATX). WO2021/216783 discloses heterocyclic spiro compounds, including those based on the 5,8-diazaspiro[3.5]nonane core, as inhibitors of G12C mutant KRAS protein [1]. Separately, patent JP6258928B2 claims novel diazaspirocycloalkanes and azaspirocycloalkanes as autotaxin (ATX) inhibitors for treating fibrotic diseases and cancer [2]. This dual patent coverage validates the scaffold's utility in accessing novel chemical space for difficult-to-drug targets.

Oncology KRAS Inhibitor Autotaxin

Recommended Application Scenarios for 5-Methyl-5,8-diazaspiro[3.5]nonane in Drug Discovery


Fragment-Based Lead Discovery (FBLD) for Sigma-1 Receptor (S1R)

Utilize 5-methyl-5,8-diazaspiro[3.5]nonane as a structurally novel fragment for S1R. The established affinity of the diazaspiro[3.5]nonane core (Ki = 13 nM for an optimized analog) [1] provides a strong rationale for its inclusion in fragment libraries. Its low molecular weight (140.23 g/mol) and high ligand efficiency potential make it an ideal starting point for fragment growing or merging strategies aimed at developing S1R antagonists for pain or CNS disorders.

KRAS G12C Inhibitor Lead Optimization

Employ 5-methyl-5,8-diazaspiro[3.5]nonane as a conformationally restricted amine building block in the optimization of switch-II pocket binders for KRAS G12C. The scaffold is covered by recent patent filings [2], indicating its ability to access productive vectors within the KRAS binding site. Its rigid geometry can be leveraged to lock the molecule in a binding-competent conformation, potentially improving both potency and metabolic stability compared to flexible piperazine analogs.

Autotaxin (ATX) Inhibitor Design for Fibrotic Diseases

Integrate 5-methyl-5,8-diazaspiro[3.5]nonane as a central scaffold for the design of novel autotaxin (ATX) inhibitors. The Roche patent [3] validates the use of diazaspiro[3.5]nonanes in this target space. The N-methyl group on the scaffold provides a synthetic handle for further diversification, while the spirocyclic core can favorably orient key binding motifs for the hydrophobic ATX pocket, potentially addressing the need for new therapies in idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions.

PARP-1 Inhibitor Scaffold Hopping

Use 5-methyl-5,8-diazaspiro[3.5]nonane as a scaffold-hopping replacement for the piperazine ring found in many PARP-1 inhibitor clinical candidates. The demonstrated nanomolar potency of a 5,8-diazaspiro[3.5]nonane derivative (IC50 = 12.6 nM) against PARP-1 confirms that the spirocyclic core is well-tolerated by the NAD+ binding pocket. Replacing a flexible piperazine with this rigid spirocycle could improve the selectivity profile against other PARP family members and mitigate off-target effects associated with simpler diamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-5,8-diazaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.